
4-(Bromomethyl)-2-chloro-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(Bromomethyl)-2-chloro-1-nitrobenzene” is likely a halogenated aromatic compound, similar to "Methyl 4-(bromomethyl)benzoate" . These types of compounds are often used in laboratory settings and in the synthesis of other chemicals .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds like “2-(4-bromomethyl phenyl) propionic acid” have been synthesized through various steps involving reactions with sodium hydroxide, methanol, p-chloro-tolualdehyde, concentrated hydrochloric acid, sulfuric acid, and sodium cyanide .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For instance, “Methyl 4-(bromomethyl)benzoate” has a molecular weight of 215.04 g/mol .Safety and Hazards
Properties
CAS No. |
144806-52-0 |
|---|---|
Molecular Formula |
C7H5BrClNO2 |
Molecular Weight |
250.48 g/mol |
IUPAC Name |
4-(bromomethyl)-2-chloro-1-nitrobenzene |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-5-1-2-7(10(11)12)6(9)3-5/h1-3H,4H2 |
InChI Key |
WPFRTERBMAUPIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
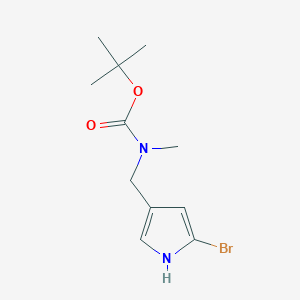
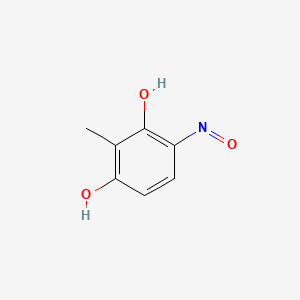
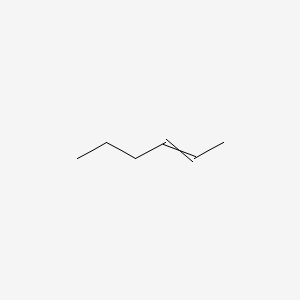
![2-Imidazo[1,2-a]pyrimidin-7-yl-propan-2-ol](/img/structure/B8810681.png)
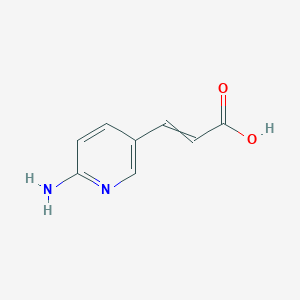

![6-Aminobenzo[D][1,3]dioxole-5-carboxamide](/img/structure/B8810694.png)
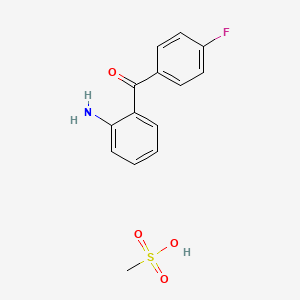
![2-Naphthalenecarboxamide, 1-hydroxy-N-[2-(tetradecyloxy)phenyl]-](/img/structure/B8810712.png)
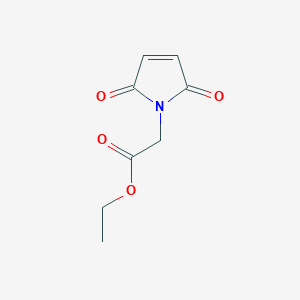

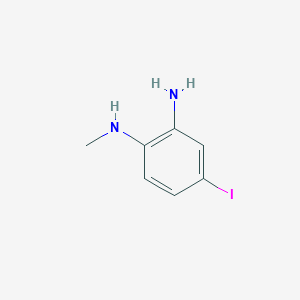

![Piperidine, 4-[(4-fluorophenyl)thio]-](/img/structure/B8810768.png)
